5-Fluoro-1,2-dimethoxy-3-methylbenzene
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Overview
Description
5-Fluoro-1,2-dimethoxy-3-methylbenzene is an organic compound with the molecular formula C9H11FO2 It is a derivative of benzene, characterized by the presence of a fluorine atom, two methoxy groups, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,2-dimethoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 1,2-dimethoxy-3-methylbenzene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1,2-dimethoxy-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 1,2-dimethoxy-3-methylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1,2-dimethoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2-dimethoxy-3-methylbenzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
1,2-Dimethoxy-3-methylbenzene: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
5-Chloro-1,2-dimethoxy-3-methylbenzene: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic effects and reactivity.
5-Bromo-1,2-dimethoxy-3-methylbenzene: Contains a bromine atom, which is larger and more polarizable than fluorine, affecting its chemical behavior.
Uniqueness: 5-Fluoro-1,2-dimethoxy-3-methylbenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size influence the compound’s interactions with other molecules, making it valuable in various research and industrial applications.
Properties
CAS No. |
91407-42-0 |
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Molecular Formula |
C9H11FO2 |
Molecular Weight |
170.18 g/mol |
IUPAC Name |
5-fluoro-1,2-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C9H11FO2/c1-6-4-7(10)5-8(11-2)9(6)12-3/h4-5H,1-3H3 |
InChI Key |
IYZJALVBTMBHPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)OC)F |
Origin of Product |
United States |
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